molecular formula C11H10F3N3 B11872328 (4-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-YL)methanamine

(4-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-YL)methanamine

Cat. No.: B11872328
M. Wt: 241.21 g/mol
InChI Key: NLSUDFJWYMITFZ-UHFFFAOYSA-N
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Description

(4-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-YL)methanamine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-YL)methanamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving a dicarbonyl compound and an amine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Attachment of the Methanamine Group: The final step involves the attachment of the methanamine group to the imidazole ring through a reductive amination reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-YL)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

(4-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-YL)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (4-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-YL)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Trifluoromethyl)phenyl)methanamine
  • (4-(Trifluoromethyl)phenyl)imidazole
  • (4-(Trifluoromethyl)phenyl)amine

Uniqueness

(4-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-YL)methanamine is unique due to the presence of both the trifluoromethyl group and the imidazole ring. This combination imparts distinct physicochemical properties, such as increased stability and enhanced biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10F3N3

Molecular Weight

241.21 g/mol

IUPAC Name

[5-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]methanamine

InChI

InChI=1S/C11H10F3N3/c12-11(13,14)8-3-1-7(2-4-8)9-6-16-10(5-15)17-9/h1-4,6H,5,15H2,(H,16,17)

InChI Key

NLSUDFJWYMITFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)CN)C(F)(F)F

Origin of Product

United States

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